Adoprazine Hydrochloride: A Technical Overview of its Discovery and Synthesis
Adoprazine Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adoprazine hydrochloride, also known by its development code SLV313, is a novel psychopharmacological agent characterized by its unique dual mechanism of action: full antagonism of dopamine D2 and D3 receptors, and full agonism of the serotonin 5-HT1A receptor. This profile suggests its potential as an atypical antipsychotic for the treatment of schizophrenia, aiming to address both positive and negative symptoms while potentially offering a favorable side-effect profile compared to existing treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of adoprazine hydrochloride, including detailed experimental methodologies and a summary of its quantitative data.
Discovery and Development
Adoprazine was developed by Solvay Pharmaceuticals. While the precise date of initial discovery is not publicly documented, the compound, identified as SLV313, was extensively characterized in preclinical studies leading to a key publication in 2007. The development of adoprazine was driven by the therapeutic strategy of combining dopamine D2 receptor blockade with serotonin 5-HT1A receptor agonism to achieve a more effective and tolerable treatment for schizophrenia.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride |
| Synonyms | Adoprazine hydrochloride, SLV313 |
| CAS Number | 222551-05-5 |
| Chemical Formula | C₂₄H₂₅ClFN₃O₂ |
| Molecular Weight | 441.93 g/mol |
Synthesis of Adoprazine Hydrochloride
While a specific, detailed industrial synthesis protocol for adoprazine hydrochloride is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of similar piperazine derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of the piperazine and pyridine moieties.
A potential synthetic pathway is outlined below:
Experimental Protocol: Representative Synthesis of a Piperazine Derivative
This protocol is a general representation for the N-alkylation of a piperazine with a substituted bromomethylpyridine, a key step in the likely synthesis of adoprazine.
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Reaction Setup: To a solution of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2-3 equivalents).
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Addition of Alkylating Agent: Add a solution of 5-bromo-3-(bromomethyl)pyridine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate product.
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Suzuki Coupling: The resulting brominated intermediate would then undergo a Suzuki coupling with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to form the adoprazine free base.
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Salt Formation: The purified adoprazine free base is then dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate adoprazine hydrochloride. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Profile
Adoprazine exhibits a distinct pharmacological profile, acting as a potent antagonist at dopamine D2 and D3 receptors while simultaneously demonstrating full agonist activity at the serotonin 5-HT1A receptor.
In Vitro Binding Affinities
The following table summarizes the binding affinities of adoprazine for various neurotransmitter receptors.
| Receptor | Binding Affinity (pKi) |
| Dopamine D2 | 9.3 |
| Dopamine D3 | 8.9 |
| Dopamine D4 | High Affinity |
| Serotonin 5-HT1A | High Affinity |
| Serotonin 5-HT2A | Weak Affinity |
| Serotonin 5-HT2B | High Affinity |
| Serotonin 5-HT7 | Moderate Affinity |
| Adrenergic α1 | Little to no affinity |
| Adrenergic α2 | Little to no affinity |
| Histamine H1 | Little to no affinity |
| Muscarinic M1 | Little to no affinity |
In Vitro Functional Activity
| Receptor | Functional Activity | Potency (pEC50 or pA2) |
| Serotonin 5-HT1A | Full Agonist | pEC50 = 9.0 |
| Dopamine D2 | Full Antagonist | pA2 = 9.3 |
| Dopamine D3 | Full Antagonist | pA2 = 8.9 |
Mechanism of Action and Signaling Pathways
The therapeutic potential of adoprazine is believed to stem from its dual action on the dopaminergic and serotonergic systems.
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Dopamine D2/D3 Receptor Antagonism: By blocking D2 and D3 receptors in the mesolimbic pathway, adoprazine is expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
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Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can lead to a reduction in the firing of serotonin neurons. This, in turn, can enhance dopamine release in the prefrontal cortex, which is hypothesized to improve negative and cognitive symptoms. Furthermore, 5-HT1A agonism in postsynaptic neurons may contribute to anxiolytic and antidepressant effects.
Key Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
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Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer.
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Assay Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of adoprazine hydrochloride.
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Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of adoprazine that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (General Protocol)
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Cell Culture: Culture cells stably expressing the human D2 or 5-HT1A receptor.
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Compound Treatment: Pre-incubate the cells with varying concentrations of adoprazine hydrochloride.
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Stimulation/Inhibition:
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For D2 antagonism: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of adoprazine.
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For 5-HT1A agonism: Treat the cells with adoprazine alone.
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cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).
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Data Analysis:
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For antagonism, determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
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For agonism, determine the pEC₅₀ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.
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Conclusion
Adoprazine hydrochloride is a promising drug candidate with a well-defined and potent dual mechanism of action. Its ability to act as a D2/D3 antagonist and a 5-HT1A agonist positions it as a potential atypical antipsychotic with the prospect of treating a broad range of schizophrenic symptoms with an improved safety and tolerability profile. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy and safety in human subjects.
